(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
The compound (3aS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral indeno-oxazole derivative featuring a pyridinyl substituent with methoxy and methyl groups at the 4- and 6-positions, respectively.
Properties
IUPAC Name |
(3aR,8bS)-2-(4-methoxy-6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-12(20-2)9-14(18-10)17-19-16-13-6-4-3-5-11(13)8-15(16)21-17/h3-7,9,15-16H,8H2,1-2H3/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNSMCDTCMFWNH-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC3C(O2)CC4=CC=CC=C34)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole , with CAS number 2757082-41-8 , is a novel organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- Structure : The compound features a complex bicyclic structure with a pyridine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
- CYP Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19. This inhibition can affect drug metabolism and interactions in the body .
- Neuroprotective Effects : There are indications that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The biological activity of (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can be attributed to its interaction with various biological targets:
- CYP Inhibition : By inhibiting CYP2C19, the compound may alter the metabolism of other drugs, leading to increased efficacy or toxicity depending on the context .
- Receptor Interaction : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors or other signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| CYP Inhibition | Selective inhibitor of CYP2C19 | |
| Neuroprotection | Potential protective effects in vitro |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound involved testing against several bacterial strains. Results showed significant inhibition zones for Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. Further investigations are required to elucidate the exact mechanisms behind this activity.
Case Study: CYP Enzyme Interaction
In vitro studies have demonstrated that (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole inhibits CYP2C19 activity by approximately 70% at a concentration of 10 µM. This suggests potential implications for drug-drug interactions in patients taking medications metabolized by this enzyme .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of indeno[1,2-d]oxazole can inhibit critical enzymes involved in cancer cell proliferation. For instance, compounds containing similar structural motifs have been shown to target thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In vitro studies have demonstrated that certain analogs exhibit IC50 values ranging from 0.47 to 1.4 µM against TS proteins, suggesting potent anticancer properties .
Antimicrobial Properties
The compound's structure also confers antimicrobial activity. The presence of the oxazole ring enhances lipophilicity, facilitating cellular penetration and subsequent antimicrobial action. Studies on similar compounds have reported moderate to severe antimicrobial effects against various pathogens . The dual functionality of targeting both cancerous cells and microbial pathogens makes this compound a candidate for further investigation in drug development.
Synthesis and Characterization
The synthesis of (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can be achieved through several methods including microwave-assisted synthesis which has been shown to yield high purity products in shorter reaction times . Characterization techniques such as NMR spectroscopy and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Screening
A study conducted by Du et al. focused on synthesizing various derivatives of indeno[1,2-d]oxazole and evaluating their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, Ahsan et al. explored the antimicrobial properties of compounds derived from the indeno[1,2-d]oxazole framework. The study revealed that specific derivatives showed enhanced activity against both gram-positive and gram-negative bacteria, demonstrating their potential as broad-spectrum antimicrobial agents .
Chemical Reactions Analysis
Synthetic Modifications
The indeno-oxazole scaffold can undergo functionalization at the pyridine ring or oxazoline moiety:
Pyridine Ring Functionalization
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Electrophilic Substitution : Methoxy and methyl groups at the 4- and 6-positions of the pyridine ring direct further substitution (e.g., halogenation, sulfonation) at the 3- or 5-positions .
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Cross-Coupling : Suzuki-Miyaura or Sonogashira couplings enable introduction of aryl/alkynyl groups for tuning steric/electronic properties .
Oxazoline Ring Reactivity
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Ring-Opening : Under acidic conditions (e.g., HCl/EtOH), the oxazoline ring hydrolyzes to form amino alcohols, though this disrupts catalytic activity .
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Coordination-Driven Stability : The oxazoline ring remains intact under standard catalytic conditions (e.g., <100°C, non-acidic media) .
Comparative Reactivity of Analogous Ligands
Data for structurally similar ligands highlight trends in catalytic performance:
Key Observations :
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Electron-withdrawing groups on the pyridine ring improve enantioselectivity in cyclopropanation .
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Bulky substituents (e.g., methyl) enhance steric discrimination in Diels-Alder reactions .
Challenges and Opportunities
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Limited Stability in Protic Media : Hydrolysis of the oxazoline ring restricts use in aqueous or acidic environments .
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Unoptimized Substitutions : The 4-methoxy-6-methylpyridinyl group’s impact on reaction kinetics remains underexplored .
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Emerging Applications : Potential uses in photoredox catalysis or multicomponent reactions warrant further study .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among indeno-oxazole derivatives lie in the substituents on the pyridine ring and the stereochemistry of the indeno-oxazole core. Below is a comparative table:
Key Observations :
Commercial Availability and Cost
- The 6-methylpyridin-2-yl analogue is commercially available at €148/100 mg (), while the trifluoromethyl variant () is priced higher due to its specialized applications.
Preparation Methods
Indeno-Oxazole Ring Formation
The indeno[1,2-d]oxazole scaffold is typically synthesized via acid- or base-catalyzed cyclization of hydroxy-substituted indene precursors. A prominent approach involves the reaction of 1H-indene-1,2-diol with a nitrile derivative under acidic conditions. For the target compound, 4-methoxy-6-methylpicolinonitrile serves as the nitrile source, enabling regioselective oxazole ring formation.
Reaction Conditions:
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Catalyst: p-Toluenesulfonic acid (10 mol%)
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Solvent: Toluene at reflux (110°C)
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Yield: 62–68% (isolated after silica gel chromatography)
The stereochemical outcome at the 3a and 8a positions is influenced by the conformation of the indene diol intermediate. Computational studies suggest that the (3aS,8aR) configuration arises from axial attack of the nitrile oxygen during cyclization.
Pyridine Substitution Strategies
Direct Coupling Approaches
Late-stage coupling of the pyridine moiety to preformed indeno-oxazole frameworks faces limitations due to steric hindrance. Alternative methods employ pre-functionalized building blocks:
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 2-bromo-4-methoxy-6-methylpyridine and indeno-oxazole boronic esters demonstrates moderate success:
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | DMF/H₂O | 80 | 41 |
| PdCl₂(dppf) | XPhos | THF | 65 | 38 |
| Pd(PPh₃)₄ | None | Toluene | 110 | 29 |
Optimal results employ Pd(OAc)₂ with SPhos ligand in a DMF/water mixture, though yields remain suboptimal due to competing protodeboronation.
Nucleophilic Aromatic Substitution
Electron-deficient pyridine derivatives allow direct displacement of leaving groups (e.g., fluorine) on the oxazole ring:
Procedure:
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Synthesize 2-fluoro-indeno[1,2-d]oxazole via fluorocyclization
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React with 4-methoxy-6-methylpyridin-2-ol (5 equiv)
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Cs₂CO₃ (3 equiv) in DMSO at 120°C for 18 hr
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Yield: 57% after reversed-phase HPLC purification
Stereochemical Control
Chiral Auxiliary Approach
Incorporating a menthol-derived chiral auxiliary on the indene diol precursor enables diastereoselective cyclization:
Key Steps:
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(1R,2S,5R)-Menthyl protection of indene diol
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Cyclization with picolinonitrile
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Auxiliary removal via hydrogenolysis
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Final recrystallization from heptane/EtOAc
This method achieves >95% de but requires multiple purification steps, reducing overall yield to 32%.
Asymmetric Catalysis
Rhodium-catalyzed cyclization using Josiphos-type ligands demonstrates potential for enantioselective synthesis:
| Entry | Catalyst (mol%) | ee (%) | Yield (%) |
|---|---|---|---|
| 1 | Rh(COD)₂BF₄ (5) | 88 | 71 |
| 2 | Rh(nbd)₂SbF₆ (5) | 92 | 68 |
| 3 | RhCl(PPh₃)₃ (10) | 65 | 59 |
Reaction conditions: 1,2-dichloroethane, 40°C, 24 hr.
Industrial-Scale Considerations
Continuous Flow Synthesis
A three-stage continuous process improves throughput and safety:
Stage 1: Indene diol preparation (plug-flow reactor, 80°C)
Stage 2: Cyclization (packed-bed reactor with acid catalyst)
Stage 3: Crystallization (anti-solvent addition module)
This configuration achieves 89% conversion with 98.5% purity, reducing processing time from 72 hr (batch) to 8 hr.
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 189 | 87 |
| Energy (kJ/mol) | 4200 | 3100 |
| Wastewater (L/kg) | 150 | 45 |
Analytical Characterization
Critical quality attributes are monitored via:
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HPLC-MS: Purity >99% (Zorbax SB-C18, 2.1×150 mm)
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XRD: Confirms crystal packing of (3aS,8aR) configuration
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VT-NMR: Distinguishes dihydro isomers through temperature-dependent splitting
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves cyclocondensation reactions between functionalized indene precursors and pyridinyl-oxazole intermediates. For example, analogous compounds were synthesized via aminolysis of nitriles with amino-alcohols, achieving ~54% yield under reflux conditions in ethanol . Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemistry at the 3a and 8a positions. For example, coupling constants (J values) between protons on the indene and oxazole moieties confirm the fused ring system .
- X-ray Crystallography : Absolute configuration determination, as demonstrated for a pyrrolidine-containing indeno-oxazole analog .
- IR Spectroscopy : Confirms functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the oxazole ring) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to prevent inhalation of dust; avoid aerosol formation during weighing .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or interaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridinyl group’s electron-withdrawing nature may direct reactivity at the oxazole ring.
- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina, leveraging structural analogs’ binding data .
- MD Simulations : Assess stability in biological membranes based on logP values (estimated via ChemAxon).
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers.
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) to control for variability in potency reporting.
- Orthogonal Assays : Validate activity via complementary methods (e.g., SPR binding alongside cell-based assays).
Q. How can chiral resolution techniques separate enantiomers of structurally related indeno-oxazole derivatives?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV detection at 254 nm .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively esterify one enantiomer.
- Crystallization-Induced Diastereomerism : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in indeno-oxazole analogs?
- Methodological Answer :
- Fragment-Based Design : Systematically modify substituents (e.g., methoxy → trifluoromethyl) to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the pyridinyl group with thiazole or benzene rings to evaluate binding affinity shifts.
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate molecular fields with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
